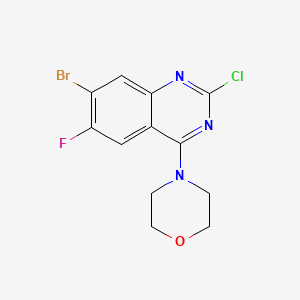

2-Chloro-4-morpholino-6-fluoro-7-bromo-quinazoline

Katalognummer B8299762

Molekulargewicht: 346.58 g/mol

InChI-Schlüssel: BUXWQQMMOKVLNI-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US09145411B2

Procedure details

Scheme Ib provides the preparation of the compounds of the invention where R1 is F and R2 is morpholine following the synthetic route described in Scheme I. Specifically 3-bromo-4-fluoro-aniline 1b is reacted with chloral hydrate and hydroxylamine hydrochloride at about 90° C. to provide N-(3-bromo-4-fluoro-phenyl)-2-hydroxyimino-acetamide 2b. In one embodiment, 3-bromo-4-fluoro-aniline 1b is reacted with about 1 equivalent of chloral hydrate and about 3 equivalents of NH2OH.HCl in the presence of Na2SO4 and hydrochloric acid. Addition of N-(3-bromo-4-fluoro-phenyl)-2-hydroxyimino-acetamide 2b to sulfuric acid at about 50° C., followed by raising the temperature of the solution to about 90° C. provided 5-fluoro-6-bromo-1H-indolin-2,3-dione 3b. Conversion of 5-fluoro-6-bromo-1H-indolin-2,3-dione 3b to 3-fluoro-4-bromo-6-amino-benzoic acid 4b was performed using hydrogen peroxide. In one embodiment, the reaction is performed at about 0° C. In another embodiment, 3-fluoro-4-bromo-6-amino-benzoic acid 4b is prepared using about 1.5 volumes of H2O2 at about 0° C. in the presence of NaOH, such as 2N NaOH. Conversion of 3-fluoro-4-bromo-6-amino-benzoic acid 4b to 6-fluoro-7-bromo-quinazolin-2,4-dione 5b may be performed using urea at about 200° C. In one embodiment, 3-fluoro-4-bromo-6-amino-benzoic acid 4b is converted to 6-fluoro-7-bromo-quinazolin-2,4-dione 5b using an excess, i.e., about 10 equivalents, of urea. Replacement of the oxo groups of 6-fluoro-7-bromo-quinazolin-2,4-dione 5b with chlorine groups may be performed using a chlorinating agent such as POCl3. In one embodiment, the reaction is performed in the presence of DIPEA at about 130° C. The resultant 2,4-dichloro-6-fluoro-7-bromo-quinazoline 6b is then reacted with morpholine at about 0° C. to provide 2-chloro-4-morpholino-6-fluoro-7-bromo-quinazoline 7c. R3-substitution of 2-chloro-4-morpholino-6-fluoro-7-bromo-quinazoline 7c may be performed using R3B(OR)2. In one embodiment, R3-substitution is performed in the presence of a catalytic amount of PdCl2(PPh3)2. In another embodiment, the reaction is performed at about 90-95° C. in the presence of Na2CO3, ethanol and H2O. The 2-position of compound 8c is then substituted with a 2-(tert-butoxycarbonyl)amino)pyrimidine using (2-(tert-butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid to provide compound 9c. In one embodiment, the reaction is performed in the presence of a catalytic amount of PdCl2(PPh3)2. In another embodiment, the reaction is also performed in the presence of about 2 equivalents of Cs2CO3 and DMF at about 75° C. to provide compound 9c. Finally, deprotection of compound 9c is performed using TFA or HCl, such as 4N HCl in 1,4-dioxane at about 0° C. to room temperature.

[Compound]

Name

5-fluoro-6-bromo-1H-indolin-2,3-dione

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1[CH:3]=[C:4]([C:8]([NH2:12])=[CH:9][C:10]=1[Br:11])[C:5](O)=O.OO.[OH-].[Na+].FC1C=C2C(=CC=1Br)NC(=O)NC2=O.NC(N)=O.O=P(Cl)(Cl)Cl.CCN(C(C)C)C(C)C.[Cl:49][C:50]1N=C(Cl)C2C(=CC(Br)=C(F)C=2)[N:51]=1.[NH:63]1[CH2:68][CH2:67][O:66][CH2:65][CH2:64]1>>[Cl:49][C:50]1[N:51]=[C:5]([N:63]2[CH2:68][CH2:67][O:66][CH2:65][CH2:64]2)[C:4]2[C:8](=[CH:9][C:10]([Br:11])=[C:2]([F:1])[CH:3]=2)[N:12]=1 |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

5-fluoro-6-bromo-1H-indolin-2,3-dione

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC=1C=C(C(=O)O)C(=CC1Br)N

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC=1C=C2C(NC(NC2=CC1Br)=O)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC=1C=C2C(NC(NC2=CC1Br)=O)=O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=P(Cl)(Cl)Cl

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCN(C(C)C)C(C)C

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC2=CC(=C(C=C2C(=N1)Cl)F)Br

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1CCOCC1

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC=1C=C(C(=O)O)C(=CC1Br)N

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC=1C=C(C(=O)O)C(=CC1Br)N

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Fifteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step 16

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC=1C=C(C(=O)O)C(=CC1Br)N

|

Step 17

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC=1C=C2C(NC(NC2=CC1Br)=O)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is performed at about 0° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at about 0° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at about 200° C

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=NC2=CC(=C(C=C2C(=N1)N1CCOCC1)F)Br

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |